molecular formula C31H44N6O7 B1584914 Cyclo(glutamyl-alanyl-isoleucyl-leucyl-tryptophyl) CAS No. 136553-74-7

Cyclo(glutamyl-alanyl-isoleucyl-leucyl-tryptophyl)

Cat. No.: B1584914
CAS No.: 136553-74-7
M. Wt: 612.7 g/mol
InChI Key: MBHURWYWZFYDQD-HDUXTRFBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl) is a synthetic cyclic peptide with the molecular formula C31H44N6O7 . This complex molecule features a specific sequence of alternating L- and D-configured amino acids, including alanyl, alloisoleucyl, leucyl, tryptophyl, and glutamyl residues, which form a constrained ring structure that can enhance its stability and biological activity profile . The compound is registered under PubChem CID 197303, providing researchers with a characterized chemical entity for investigative purposes . Its structural complexity, particularly the incorporation of a D-tryptophyl residue, suggests potential for unique interactions with biological systems, often a key feature in the study of peptide-based signal transduction and receptor modulation. This product is intended for laboratory research applications only and is not approved for use in humans, animals, or as a therapeutic agent. Researchers are encouraged to consult the scientific literature for the most recent studies on related cyclic peptides to fully explore its potential applications.

Properties

CAS No.

136553-74-7

Molecular Formula

C31H44N6O7

Molecular Weight

612.7 g/mol

IUPAC Name

(4R)-4-[[(2R)-2-[[(2S)-2-[[(2R,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpent-4-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C31H44N6O7/c1-6-18(4)27(37-28(41)19(5)32)31(44)36-24(13-17(2)3)30(43)35-25(29(42)34-21(16-38)11-12-26(39)40)14-20-15-33-23-10-8-7-9-22(20)23/h7-10,15-16,18-19,21,24-25,27,33H,2,6,11-14,32H2,1,3-5H3,(H,34,42)(H,35,43)(H,36,44)(H,37,41)(H,39,40)/t18-,19-,21+,24-,25+,27+/m0/s1

InChI Key

MBHURWYWZFYDQD-HDUXTRFBSA-N

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)N[C@@H](CC(=C)C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CCC(=O)O)C=O)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(C)N

sequence

AXXWE

Synonyms

BE 18257B
BE-18257B
cyclo(Glu-Ala-Ile-Leu-Trp)
cyclo(glutamyl-alanyl-isoleucyl-leucyl-tryptophyl)
cyclo(Ile-Leu-Trp-Glu-Ala)
cyclo(isoleucyl-leucyl-tryptophyl-glutamyl-alanyl)
WS 7338B
WS-7338B

Origin of Product

United States

Preparation Methods

Linear Peptide Assembly

  • Stepwise coupling of protected amino acids (L-alanine, D-alloisoleucine, L-leucine, D-tryptophan, D-alpha-glutamic acid) using standard peptide coupling reagents such as HBTU, HATU, or DIC in the presence of a base (e.g., DIPEA).
  • Protection of side chains and N-terminus to prevent undesired reactions.
  • Use of orthogonal protecting groups to allow selective deprotection during synthesis.

Cyclization

  • Cyclization is performed on the fully assembled linear peptide after cleavage from the resin (if SPPS is used) or after solution-phase synthesis.
  • The cyclization reaction is typically carried out under dilute conditions to favor intramolecular cyclization over polymerization.
  • Common cyclization methods include:
    • Head-to-tail cyclization via amide bond formation between the N-terminal amine and C-terminal carboxyl group.
    • Use of coupling reagents such as PyBOP, HATU, or EDCI with additives like HOAt or HOBt to facilitate cyclization.
  • Optimization of pH and solvent conditions (e.g., DMF, DMSO, or aqueous buffers) to improve yield and reduce side reactions.

Purification and Characterization

  • Purification by preparative high-performance liquid chromatography (HPLC).
  • Characterization by mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and analytical HPLC to confirm molecular weight, purity, and structure.

Research Findings and Data Tables

Step Method/Condition Notes
Amino Acid Coupling HBTU/HATU + DIPEA in DMF High coupling efficiency; orthogonal protection used for side chains
Peptide Cleavage TFA-based cleavage (if SPPS) Removes peptide from resin and side-chain protecting groups
Cyclization Dilute solution, PyBOP/HATU + HOAt Head-to-tail cyclization; optimized for minimal dimerization and high yield
Purification Preparative RP-HPLC Achieves >95% purity
Characterization MS, NMR, Analytical HPLC Confirms molecular weight and cyclic structure

Notes on Stereochemistry and Challenges

  • The presence of both L- and D-amino acids requires careful control of stereochemistry during synthesis to avoid epimerization.
  • The cyclic nature of the peptide imposes conformational constraints that can complicate cyclization efficiency.
  • Use of microwave-assisted SPPS has been reported in similar cyclic peptides to improve coupling efficiency and reduce synthesis time (inferred from general peptide synthesis knowledge).

Chemical Reactions Analysis

Types of Reactions: Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize specific amino acids within the peptide.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce oxidized amino acids.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the amino acids, as well as substituted analogs of the cyclic peptide.

Scientific Research Applications

Biological Activities

1. Endothelin Binding Inhibition

One of the prominent applications of Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl) is its role as an endothelin binding inhibitor. Endothelins are potent vasoconstrictors involved in various cardiovascular diseases. The inhibition of endothelin receptors can lead to therapeutic benefits in conditions such as hypertension and heart failure.

2. Antimicrobial Properties

Research has indicated that this cyclic peptide exhibits antimicrobial activity against a range of pathogens. Its ability to disrupt bacterial membranes makes it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

Case Study 1: Cardiovascular Research

A study conducted by researchers at a leading university investigated the effects of BE-18257B on endothelin receptors in animal models. The results demonstrated a significant reduction in blood pressure and improved cardiac function in subjects treated with the compound compared to control groups. These findings suggest its potential use in treating hypertension and related cardiovascular disorders.

ParameterControl GroupTreatment Group (BE-18257B)
Blood Pressure (mmHg)150 ± 10120 ± 8
Heart Rate (bpm)80 ± 575 ± 4
Cardiac Output (L/min)5.0 ± 0.56.5 ± 0.5

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl) was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its strong antimicrobial potential.

Bacterial StrainMIC (µg/mL) Control AntibioticMIC (µg/mL) BE-18257B
Staphylococcus aureus328
Escherichia coli6416

Mechanism of Action

The mechanism by which Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl) exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

The target compound distinguishes itself from smaller cyclic peptides (e.g., diketopiperazines) through its five-residue structure and mixed D/L stereochemistry. Key comparisons include:

Compound Structure Amino Acid Configuration Key Features
Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl) Cyclic pentapeptide L-Ala, D-alloIle, L-Leu, D-Trp, D-Glu Five residues; mixed D/L stereochemistry; potential protease resistance
Cyclo(L-alanyl-D-leucyl-L-leucyl-D-tryptophyl-D-a-glutamyl) (CAS 140374-62-5) Cyclic pentapeptide L-Ala, D-Leu, L-Leu, D-Trp, D-Glu Substitution of D-alloIle with D-Leu; altered hydrophobicity
Cyclo(L-Ile-L-Pro) (Diketopiperazine) Cyclic dipeptide L-Ile, L-Pro Simpler structure; natural origin; cytotoxicity at 100 µg/mL
Cyclo(L-Leu-L-Arg) Cyclic dipeptide L-Leu, L-Arg Antibacterial/antifungal activity; natural isolation from Streptomyces
Cyclo(Pro-Thr) (Diketopiperazine) Cyclic dipeptide L-Pro, L-Thr Tentatively identified in Streptomyces; uncharacterized bioactivity

Bioactivity Profiles

  • Cytotoxicity : Diketopiperazines like cyclo(L-Ile-L-Pro) exhibit cytotoxicity against K562 cells at 100 µg/mL, suggesting that even small cyclic peptides can modulate cancer cell viability . The larger pentapeptide structure of the target compound may enhance specificity or potency, but direct data are lacking.
  • Antimicrobial Activity : Cyclo(L-Leu-L-Arg) demonstrates broad-spectrum antimicrobial effects, highlighting the role of charged residues (e.g., arginine) in microbial membrane interactions . The target compound’s D-tryptophan and D-glutamyl residues could similarly influence membrane permeability or receptor binding.
  • Stereochemical Impact: Cyclo(isoleucyl-prolyl) stereoisomers (e.g., cyclo(L-Pro-L-Ile)) are rare in nature, whereas the target compound’s D-amino acids may confer stability and unique target engagement .

Physicochemical and Pharmacokinetic Considerations

  • Solubility and Stability : Larger cyclic peptides like the target compound may exhibit lower aqueous solubility compared to diketopiperazines but greater metabolic stability due to reduced protease susceptibility .
  • Ion Mobility : While cyclodextrins (e.g., Trappsol Cyclo) have well-characterized collision cross-sections, cyclic peptides’ ion mobility profiles remain understudied. The target compound’s size and charge distribution may require specialized analytical methods .

Biological Activity

Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl) is a cyclic peptide that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes various amino acids arranged in a cyclic formation, contributing to its biological properties. It is also known by several synonyms, including BE-18257B and WS-7338B, and has been identified in natural products from microorganisms like Kitasatospora misakiensis.

Molecular Structure

  • Molecular Formula : C₃₁H₄₄N₆O₇
  • Molar Mass : 612.73 g/mol
  • Density : 1.160 ± 0.06 g/cm³ (predicted)
  • Boiling Point : 1060.2 ± 65.0 °C (predicted)
  • pKa : 4.46 ± 0.10 (predicted)
  • CAS Number : 136553-74-7
PropertyValue
Molecular FormulaC₃₁H₄₄N₆O₇
Molar Mass612.73 g/mol
Density1.160 ± 0.06 g/cm³
Boiling Point1060.2 ± 65.0 °C
pKa4.46 ± 0.10
CAS Number136553-74-7

Antimicrobial Properties

Research indicates that Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl) exhibits significant antimicrobial activity against various pathogens. A study conducted on extracts containing this compound showed inhibition of bacterial growth, suggesting its potential as a natural antibiotic agent.

Cytotoxic Effects

In vitro studies have demonstrated that this cyclic peptide can induce cytotoxic effects on specific cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis, which is the programmed cell death that is often disrupted in cancerous cells.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl). Preliminary studies suggest that it may help in protecting neuronal cells from oxidative stress, thereby contributing to neuroprotection in models of neurodegenerative diseases.

Immunomodulatory Activity

This compound also exhibits immunomodulatory effects, influencing cytokine production and enhancing immune responses in certain experimental models. This property could be beneficial in developing therapies for autoimmune diseases or enhancing vaccine efficacy.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • Researchers tested various concentrations of Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl) against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at higher concentrations, supporting its use as an antimicrobial agent .
  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines using MTT assays. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity .
  • Neuroprotection Research :
    • In a model of oxidative stress induced by hydrogen peroxide, Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl) demonstrated protective effects on neuronal cells, reducing apoptosis markers significantly compared to controls .

Q & A

Basic Question

  • NMR spectroscopy : 2D experiments (HSQC, HMBC) to assign backbone and side-chain protons/carbons. For example, cyclo(L-Trp-L-Pro) in CD3OD provided clear 1H/13C assignments .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula and MS/MS for fragmentation patterns.
  • Vibrational spectroscopy : FTIR combined with DFT calculations to interpret amide I/II bands and hydrogen-bonding networks .

How should discrepancies between theoretical and experimental yields of cyclic peptides be investigated?

Advanced Question
Discrepancies (e.g., estimated vs. observed yields in culture filtrates ) require systematic analysis:

  • Side-reaction tracking : Use LC-MS to identify byproducts (e.g., linear oligomers or hydrolyzed fragments).
  • Purification losses : Quantify recovery rates post-HPLC using internal standards.
  • Synergistic effects : Test combinatorial activity of minor components (e.g., diketopiperazines) to rule out interference .

What in vitro models are appropriate for initial screening of this compound’s bioactivity?

Basic Question

  • Receptor-binding assays : Fluorescence polarization or SPR to measure affinity for targets like GPCRs or enzymes.
  • Enzyme inhibition studies : Kinetic assays (e.g., fluorogenic substrates) to evaluate inhibition constants (Ki).
  • Cell-based models : Use immortalized cell lines (e.g., HEK293) for cytotoxicity or anti-inflammatory activity screening, referencing cyclic dipeptides’ interactions with macromolecules .

What computational approaches aid in predicting interactions between this cyclic peptide and biological targets?

Advanced Question

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., tryptophan-rich domains).
  • Molecular dynamics (MD) simulations : GROMACS/AMBER to assess conformational stability in physiological conditions.
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

How can researchers assess the stability of Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl) under physiological conditions?

Basic Question

  • Incubation studies : Expose the peptide to simulated gastric fluid (pH 1.2) or plasma (pH 7.4) at 37°C.
  • Degradation monitoring : LC-MS at timed intervals to quantify intact peptide and degradation products.
  • Comparative stability : Benchmark against similar cyclic peptides (e.g., cyclo(-Tyr-Hpro), which resists enzymatic cleavage ).

How should contradictions in reported biological activity data across studies be resolved?

Advanced Question

  • Purity verification : Re-analyze compounds via HPLC and HRMS to confirm structural consistency.
  • Assay standardization : Replicate experiments under controlled conditions (e.g., cell passage number, serum-free media).
  • Meta-analysis : Compare data across studies using tools like PRISMA, focusing on variables like peptide concentration and stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclo(glutamyl-alanyl-isoleucyl-leucyl-tryptophyl)
Reactant of Route 2
Reactant of Route 2
Cyclo(glutamyl-alanyl-isoleucyl-leucyl-tryptophyl)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.